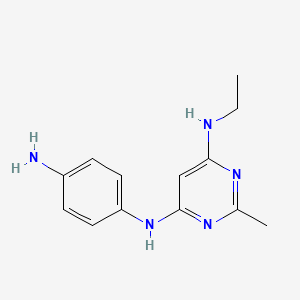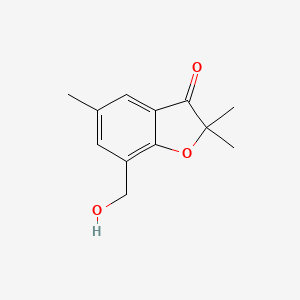
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine is a heterocyclic organic compound with the molecular formula C7H8BrClN2. It is a derivative of pyridine, featuring bromine, chlorine, and methyl substituents on the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and chlorination of 4,6-dimethylpyridin-2-amine under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of more efficient catalysts may be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl derivatives, while nucleophilic substitution reactions produce various substituted pyridine derivatives .
科学的研究の応用
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
作用機序
The mechanism of action of 5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its application. For instance, in medicinal chemistry, it may inhibit specific kinases by binding to their active sites, thereby modulating cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine
- 5-Bromo-4,6-dimethylpyridin-2-amine
- 2-Amino-5-bromo-4,6-dimethylpyridine
Uniqueness
5-Bromo-3-chloro-4,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
特性
分子式 |
C7H8BrClN2 |
|---|---|
分子量 |
235.51 g/mol |
IUPAC名 |
5-bromo-3-chloro-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-3-5(8)4(2)11-7(10)6(3)9/h1-2H3,(H2,10,11) |
InChIキー |
HZRQQLUCDUDJRT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1Br)C)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11784440.png)



![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)

![Benzo[d]oxazol-7-ylmethanamine](/img/structure/B11784514.png)
